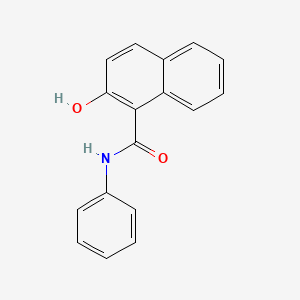
1-Naphthalenecarboxamide, 2-hydroxy-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-phenyl-1-naphthamide is an organic compound with the molecular formula C17H13NO2 It is a derivative of naphthamide, characterized by the presence of a hydroxyl group at the second position of the naphthalene ring and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-phenyl-1-naphthamide typically involves the coupling of 6-hydroxy-1-naphthoic acid with aniline derivatives. One common method includes the use of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature for 12 hours . This reaction yields the desired naphthamide derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-N-phenyl-1-naphthamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-phenyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated naphthamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-phenyl-1-naphthamide involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase (MAO) is attributed to its ability to bind competitively and reversibly to the enzyme’s active site . This interaction prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene core structure and are known for their fluorescent properties.
Phenyl 1-hydroxy-2-naphthoate: Another naphthalene derivative used in the synthesis of natural products and anti-carcinogenic compounds.
Uniqueness
2-Hydroxy-N-phenyl-1-naphthamide stands out due to its specific combination of a hydroxyl group and a phenyl group, which imparts unique chemical reactivity and biological activity. Its potential as a multi-target-directed ligand (MTDL) for treating complex neurological disorders further highlights its uniqueness .
Properties
CAS No. |
16670-63-6 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-hydroxy-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-15-11-10-12-6-4-5-9-14(12)16(15)17(20)18-13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
InChI Key |
CXYMDAXGGAITQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















